molecular formula C9H7ClF2O2 B13623729 1-(2-Chloro-4-methoxy-phenyl)-2,2-difluoro-ethanone

1-(2-Chloro-4-methoxy-phenyl)-2,2-difluoro-ethanone

Cat. No.: B13623729
M. Wt: 220.60 g/mol
InChI Key: FFUKDIGUVZCXNV-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with a complex structure It features a chloro and methoxy substituent on a phenyl ring, along with a difluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The difluoroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-methoxyphenyl)-2-methyl-1-propanone
  • 1-(2-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
  • 2-chloro-4-methoxyphenyl isocyanate

Uniqueness

1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,9H,1H3

InChI Key

FFUKDIGUVZCXNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)F)Cl

Origin of Product

United States

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